(E)-METHYL 3-(3-BROMOPHENYL)ACRYLATE
Overview
Description
(E)-METHYL 3-(3-BROMOPHENYL)ACRYLATE is an organic compound with the molecular formula C10H9BrO2. It is a derivative of cinnamic acid, where the hydrogen atom at the third position of the phenyl ring is replaced by a bromine atom, and the carboxylic acid group is esterified with methanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-METHYL 3-(3-BROMOPHENYL)ACRYLATE can be synthesized through several methods. One common approach involves the bromination of methyl cinnamate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the third position of the phenyl ring.
Another method involves the Heck reaction, where 3-bromo-benzaldehyde is reacted with methyl acrylate in the presence of a palladium catalyst and a base such as triethylamine. This reaction is carried out under an inert atmosphere, typically at elevated temperatures .
Industrial Production Methods
Industrial production of methyl 3-bromo-cinnamate often employs the bromination method due to its simplicity and cost-effectiveness. The process involves large-scale bromination of methyl cinnamate using bromine in the presence of a suitable solvent such as dichloromethane. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(E)-METHYL 3-(3-BROMOPHENYL)ACRYLATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Scientific Research Applications
(E)-METHYL 3-(3-BROMOPHENYL)ACRYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-bromo-cinnamate depends on its specific application. In biological systems, it may exert its effects by interacting with cellular targets such as enzymes or receptors. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes . In chemical reactions, the bromine atom and ester group provide reactive sites for various transformations, enabling the synthesis of diverse compounds .
Comparison with Similar Compounds
(E)-METHYL 3-(3-BROMOPHENYL)ACRYLATE can be compared with other cinnamate derivatives such as:
Methyl cinnamate: Lacks the bromine atom, making it less reactive in substitution reactions.
Ethyl cinnamate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical properties and reactivity.
3-bromo-cinnamic acid: Contains a carboxylic acid group instead of an ester, influencing its solubility and reactivity in different chemical reactions.
This compound is unique due to the presence of both the bromine atom and the ester group, which confer distinct reactivity and versatility in various chemical transformations .
Properties
IUPAC Name |
methyl 3-(3-bromophenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBINNSHRSTZQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288390 | |
Record name | Methyl 3-(3-bromophenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001288390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3650-77-9 | |
Record name | Methyl 3-(3-bromophenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3650-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(3-bromophenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001288390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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